molecular formula C16H14Cl2OS B1360544 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-43-3

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360544
CAS No.: 898780-43-3
M. Wt: 325.3 g/mol
InChI Key: CGTGGYKWWICLQU-UHFFFAOYSA-N
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Description

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS No. 898780-43-3) is a chlorinated aromatic ketone derivative with the molecular formula C₁₆H₁₂Cl₂OS and a molecular weight of 323.24 g/mol . The compound features a propiophenone backbone substituted with two chlorine atoms at the 2' and 3' positions of the phenyl ring and a thiomethyl (-SCH₃) group at the ortho position of the adjacent phenyl ring. Its structural complexity confers unique electronic and steric properties, making it a subject of interest in synthetic chemistry and materials science.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2OS/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTGGYKWWICLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644343
Record name 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID60644343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-43-3
Record name 1-Propanone, 1-(2,3-dichlorophenyl)-3-[2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898780-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves several steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with thiourea to form 2-chlorobenzylthiourea. This intermediate is then reacted with 3-chloropropiophenone under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone as an anticancer agent. It has shown promising results in inhibiting the growth of various cancer cell lines. For instance, a study conducted by the National Cancer Institute evaluated its efficacy against a panel of cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Anticancer Activity Data

Cell LineGI50 (µM)TGI (µM)
A549 (Lung)15.7250.68
MCF-7 (Breast)18.4555.32
HeLa (Cervical)12.3048.10

The above data indicates that the compound exhibits a mean growth inhibition rate of approximately 12.53% across the tested cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Synthesis of Novel Materials

The unique structure of this compound allows it to be used as a precursor in the synthesis of various functional materials, including polymers and dyes. Its thiomethyl group enhances solubility and reactivity, making it suitable for creating materials with specific electronic properties.

Table 2: Material Properties Derived from the Compound

PropertyValue
ConductivityHigh
Thermal StabilityModerate
SolubilityExcellent

These properties make it an attractive candidate for applications in organic electronics and sensors .

Developmental Therapeutics Program

In a notable case study, researchers synthesized derivatives of this compound and evaluated their biological activity through the Developmental Therapeutics Program at the National Cancer Institute. The findings revealed that modifications to the thiomethyl group significantly affected the anticancer activity, leading to further optimization efforts .

Antioxidant Studies

Another area of investigation has been the antioxidant properties of this compound and its derivatives. Research indicated that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group and chlorine atoms play a crucial role in its reactivity and binding affinity to target molecules. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Insights :

  • Thiomethyl vs. Methyl: Replacing SCH₃ with a methyl group (e.g., 2'-Methyl-3-(2-thiomethylphenyl)propiophenone, CAS 898754-19-3) decreases sulfur’s electron-donating effects, altering redox behavior .

Sulfur-Containing Derivatives

  • Thiomethyl Group Reactivity: The SCH₃ group in 2',3'-dichloro-3-(2-thiomethylphenyl)propiophenone can participate in coordination chemistry. For example, analogous thiomethyl-substituted ligands form Ru complexes with distinct N,S-coordination modes, as seen in [Ru(acac)₂(tciq)] (tciq = N-(2-thiomethylphenyl)-camphoriminoquinone) .
  • α-Functionalization: Propiophenone derivatives undergo α-phenylselenation with diphenyl diselenide under Cs₂CO₃ catalysis. While acetophenone and propiophenone derivatives yield 0.51–0.59 mmol products, thiomethyl-substituted variants may exhibit modified reactivity due to steric shielding .

Chlorine-Dependent Pathways

  • Dechlorination Challenges: The 2',3'-dichloro configuration complicates reductive dechlorination compared to mono-chloro analogs (e.g., 2'-Chloro-3-(1,3-dioxan-2-yl)propiophenone, CAS 898785-82-5), which are more amenable to hydrolysis .

Physicochemical Properties

Property This compound 2',5'-Dichloro Isomer 3',5'-Dichloro Isomer 2',6'-Dichloro-CF₃ Analog
Molecular Weight (g/mol) 323.24 323.24 323.24 347.17
Solubility Not reported Likely similar Likely similar Soluble in chloroform, DMSO
Stability Stable under standard storage Comparable Comparable Sensitive to moisture

Notes:

  • The trifluoromethyl group in 2',6'-dichloro-CF₃ analogs increases hydrophobicity and thermal stability .
  • Thiomethyl groups enhance metal-binding capacity, as demonstrated in Ru complexes .

Biological Activity

2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula: C16H14Cl2OS
  • Molecular Weight: 323.24 g/mol
  • CAS Number: 898780-43-3

The compound features a propiophenone moiety with dichloro and thiomethyl substitutions on the phenyl ring, which contribute to its unique chemical reactivity and biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer effects, particularly against human cancer cell lines. Studies demonstrated a dose-dependent reduction in cell viability, indicating that it may trigger apoptotic pathways. Key findings include:

  • Induction of Apoptosis: The compound was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.
  • Mechanism of Action: It may act on specific molecular targets involved in cell cycle regulation and apoptosis.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can reduce levels of pro-inflammatory cytokines, which are critical in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Electrophilic Nature: The compound acts as an electrophile, allowing it to react with nucleophilic sites in biological molecules.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduced apoptosis in cancer cell lines
Anti-inflammatoryReduced pro-inflammatory cytokine levels

Case Study: Anticancer Activity

In a notable study, various human cancer cell lines were treated with different concentrations of the compound. The results indicated:

  • A significant reduction in cell viability correlated with increased concentrations.
  • Upregulation of pro-apoptotic markers (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

This suggests that this compound may serve as a promising candidate for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3'-Dichloro-3-(2-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield?

  • Methodology : A common approach involves halogenation and thioether coupling. For example, chlorination of a propiophenone precursor (e.g., 3-(2-thiomethylphenyl)propiophenone) using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) in dichloromethane at 0–25°C achieves selective 2',3'-dichlorination. The thiomethyl group can be introduced via nucleophilic substitution using sodium thiomethoxide (NaSCH₃) under anhydrous conditions .
  • Key Variables : Temperature control (<30°C) prevents over-chlorination, while solvent polarity (dichloromethane vs. THF) affects reaction kinetics. Yields typically range from 50–70% after purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How should researchers handle waste containing halogenated byproducts from this compound’s synthesis?

  • Safety Protocol : Halogenated waste must be segregated, stored in chemically resistant containers, and treated by neutralization (e.g., aqueous NaOH for acidic byproducts) before disposal via licensed hazardous waste facilities. Incineration with scrubbing is recommended for persistent chlorinated organics .

Q. What spectroscopic methods are optimal for characterizing this compound’s purity and structure?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for thiomethylphenyl; carbonyl at ~200 ppm in ¹³C NMR).
  • LC-MS : Detect impurities (e.g., dichlorinated isomers) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Elemental Analysis : Validate stoichiometry (C, H, S, Cl) within ±0.3% deviation .

Advanced Research Questions

Q. How do electronic effects of the thiomethyl group influence regioselectivity in electrophilic substitution reactions?

  • Mechanistic Insight : The thiomethyl group (-SCH₃) acts as an electron-donating group via resonance, directing electrophiles (e.g., Cl⁺) to the ortho and para positions. However, steric hindrance from the propiophenone carbonyl group favors 2',3'-dichlorination over para substitution. Computational studies (DFT) show a 10–15 kJ/mol energy difference between ortho and para transition states .
  • Experimental Validation : Competitive chlorination experiments with analogs (e.g., 3-(2-methoxyphenyl)propiophenone) show reduced para selectivity due to weaker resonance donation from -OCH₃ vs. -SCH₃ .

Q. What strategies resolve contradictions in reported reaction yields for thiomethylphenyl-propiophenone derivatives?

  • Case Study : Discrepancies in yields (e.g., 45% vs. 68% in similar conditions) arise from trace moisture degrading NaSCH₃. Rigorous drying of solvents (molecular sieves) and reagents (P₂O₅) improves reproducibility. Statistical DOE (Design of Experiments) identifies optimal reagent ratios (e.g., 1.2 eq NaSCH₃) and stirring rates (500 rpm) to minimize side products .

Q. How can crystallography elucidate the compound’s conformation and potential for polymorphism?

  • X-ray Diffraction : Single-crystal analysis reveals a dihedral angle of 85–90° between the propiophenone carbonyl and thiomethylphenyl ring, stabilizing a non-planar conformation. Hydrogen bonding between Cl and adjacent aromatic protons contributes to lattice stability, reducing polymorphism risk .

Q. What catalytic systems enhance the efficiency of cross-coupling reactions involving this compound?

  • Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids uses Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 80°C, achieving >80% yield for biaryl derivatives. Copper(I)-mediated Ullmann coupling is less effective (<50% yield) due to steric bulk .

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